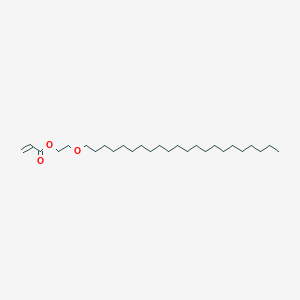

2-Docosoxyethyl prop-2-enoate

Description

Properties

IUPAC Name |

2-docosoxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29-25-26-30-27(28)4-2/h4H,2-3,5-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPXUEXPFLKOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

582309-43-1 | |

| Record name | Polyethylene glycol behenyl ether acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582309-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501266204 | |

| Record name | Polyethylene glycol behenyl ether acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125441-87-4, 582309-43-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-hydroxy-, C18-22-alkyl ethers | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyethylene glycol behenyl ether acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxy-, C18-22-alkyl ethers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Precursor Analysis of 2 Docosoxyethyl Prop 2 Enoate

Methodologies for Esterification of Docosanol with Acrylic Acid

The primary method for synthesizing 2-Docosoxyethyl prop-2-enoate is the direct esterification of docosanol with acrylic acid. This reaction is typically catalyzed by an acid and involves heating the reactants to drive the reaction towards the formation of the ester by removing the water produced.

The choice of catalyst is crucial for an efficient esterification process. Strong acids are commonly employed to protonate the carbonyl oxygen of the acrylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of docosanol.

Commonly used catalysts for the synthesis of acrylic esters include:

Sulfuric Acid (H₂SO₄): A widely used, cost-effective, and efficient catalyst for esterification. google.comresearchgate.netresearchgate.net

p-Toluenesulfonic Acid (p-TsOH): An organic sulfonic acid that is also a strong acid catalyst. It is often preferred over sulfuric acid as it is less oxidizing and can lead to fewer side reactions. google.com

Other Sulfonic Acids: Methane sulfonic acid and other alkyl or aromatic sulfonic acids can also be utilized. google.com

The selection of the catalyst can influence the reaction rate and the purity of the final product. The concentration of the catalyst is a critical parameter that needs to be optimized to achieve high yields while minimizing potential side reactions, such as polymerization of the acrylic acid or the resulting ester.

| Catalyst | Typical Concentration | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 0.5 - 3 wt% | High catalytic activity, low cost | Can cause charring and side reactions |

| p-Toluenesulfonic Acid (p-TsOH) | 10 - 80% by weight of reboiler contents | Less corrosive and oxidizing than H₂SO₄ | Higher cost |

| Methane Sulfonic Acid | Varies depending on process | Good catalytic activity | Cost consideration |

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized.

Molar Ratio of Reactants: An excess of one reactant, typically the alcohol (docosanol), can be used to shift the equilibrium towards the product side. However, for acrylic acid esterification, an equimolar ratio or a slight excess of the acid is sometimes employed. researchgate.net

Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. The optimal temperature will depend on the boiling points of the reactants and the catalyst used. For the synthesis of acrylic esters, temperatures can range from 39°C to over 140°C. google.comresearchgate.net

Reaction Time: The duration of the reaction is another critical factor. The reaction is monitored until completion, which is often determined by measuring the amount of water produced or by analytical techniques such as gas chromatography.

Removal of Water: The continuous removal of water as it is formed is essential to drive the reversible esterification reaction to completion. This is often achieved by azeotropic distillation using a suitable solvent like toluene (B28343) or by operating the reaction under vacuum.

Inhibitors: Acrylic acid and its esters are prone to polymerization at elevated temperatures. Therefore, a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), is typically added to the reaction mixture to prevent the formation of unwanted polymers.

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Molar Ratio (Alcohol:Acid) | 1:1 to 4:1 | Shifts equilibrium towards products |

| Temperature | 39 - 140 °C | Increases reaction rate |

| Water Removal | Azeotropic distillation / Vacuum | Drives reaction to completion |

| Polymerization Inhibitor | e.g., Hydroquinone | Prevents unwanted polymerization |

Alternative Synthetic Routes to this compound and its Analogues

Besides direct esterification, other synthetic strategies can be employed to produce this compound.

Transesterification: This method involves the reaction of a different acrylate (B77674) ester (e.g., methyl acrylate or ethyl acrylate) with docosanol in the presence of a catalyst. researchgate.net This approach can be advantageous under milder conditions and can avoid the direct handling of corrosive acrylic acid. Catalysts for transesterification can be acidic or basic.

Reaction with Acryloyl Chloride: Acrylic acid can be converted to the more reactive acryloyl chloride. The subsequent reaction of acryloyl chloride with docosanol in the presence of a base (to neutralize the HCl by-product) provides a high-yield route to the desired ester under mild conditions. researchgate.net

Purification and Isolation Techniques for this compound Monomer

After the synthesis, the crude product contains the desired ester, unreacted starting materials, catalyst, and by-products. A multi-step purification process is necessary to isolate the this compound monomer in high purity.

Neutralization and Washing: The acidic catalyst is first neutralized with a basic solution, such as aqueous sodium carbonate or sodium hydroxide. researchgate.net The organic layer is then washed with water to remove any remaining salts and water-soluble impurities.

Solvent Extraction: If a solvent was used during the reaction, it is removed, typically by distillation. The product can be extracted using a suitable solvent like ether. researchgate.net

Distillation: Due to the high boiling point of this compound, vacuum distillation is the preferred method for purification. This allows for distillation at a lower temperature, minimizing the risk of thermal degradation and polymerization.

Chromatography: For achieving very high purity, column chromatography can be employed.

Analysis of Synthetic Precursors and By-products

A thorough analysis of the starting materials and the identification of potential by-products are crucial for ensuring the quality of the final product.

Precursors:

Docosanol (Behenyl Alcohol): The long-chain fatty alcohol. Its purity is important to avoid the introduction of homologous alcohols which would lead to a mixture of different esters.

Acrylic Acid: The carboxylic acid. It must be free of polymerization inhibitors if not desired in the final product and should be of high purity.

Acryloyl Chloride: Used in an alternative route, its purity is critical as impurities can lead to unwanted side reactions.

Potential By-products:

Polymers of Acrylic Acid or this compound: These are the most common by-products, formed by the polymerization of the acrylic double bond, especially at high temperatures.

Didocosanyl Ether: Formed by the acid-catalyzed dehydration of two molecules of docosanol.

Michael Adducts: Acrylic acid and its esters can undergo Michael addition reactions, leading to the formation of dimers and oligomers.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify and quantify the desired product, unreacted precursors, and any by-products.

Homopolymerization of 2 Docosoxyethyl Prop 2 Enoate

Mechanistic Investigations of 2-Docosoxyethyl prop-2-enoate Homopolymerization

The polymerization of this compound can proceed through different mechanisms, primarily free radical polymerization and controlled radical polymerization techniques. These methods allow for the synthesis of polymers with varying molecular weights and architectures.

Free Radical Polymerization Kinetics and Mechanisms

Conventional free radical polymerization is a common method for polymerizing acrylate (B77674) monomers. This process is typically initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. The radicals then propagate by adding to the double bond of the this compound monomer.

The kinetics of free radical polymerization are influenced by the concentrations of the monomer and initiator, as well as the temperature. For long-chain acrylates, the polymerization rate can be affected by the viscosity of the polymerization medium, which increases as the polymer chains grow. This can lead to diffusion-controlled termination reactions, a phenomenon known as the gel effect or Trommsdorff–Norrish effect, which can cause a rapid increase in the polymerization rate and molecular weight.

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques offer significant advantages over conventional free radical polymerization, including the ability to control molecular weight, obtain narrow molecular weight distributions (low dispersity), and synthesize well-defined polymer architectures.

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex. While specific studies on the ATRP of this compound are not widely available, the polymerization of other long-chain acrylates by ATRP has been successfully demonstrated.

For a typical ATRP of a long-chain acrylate, the polymerization would be initiated by an alkyl halide in the presence of a copper(I) complex and a ligand. The rate of polymerization is dependent on the concentrations of the monomer, initiator, and catalyst, as well as the temperature and solvent. The control over the polymerization is achieved by maintaining a low concentration of active propagating radicals.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique that allows for the synthesis of polymers with controlled molecular weights and low dispersities. RAFT polymerization is mediated by a chain transfer agent, typically a thiocarbonylthio compound.

The RAFT polymerization of long-chain acrylates has been shown to be effective in producing well-defined polymers. The choice of the RAFT agent is crucial for achieving good control over the polymerization. The kinetics of RAFT polymerization are complex and depend on the rates of addition, fragmentation, and propagation.

A general RAFT polymerization of this compound would involve the monomer, an initiator, and a suitable RAFT agent. The polymerization would be carried out in a suitable solvent at a specific temperature. The characteristics of the resulting poly(this compound) would be influenced by the monomer-to-RAFT agent ratio, the initiator concentration, and the reaction time.

Polymerization Conditions and Their Influence on Poly(this compound) Characteristics

The properties of poly(this compound) are highly dependent on the conditions used during its synthesis. Factors such as the solvent, temperature, and initiator concentration can significantly impact the molecular weight, dispersity, and microstructure of the polymer.

Solvent Effects on Polymerization

The choice of solvent can have a profound effect on the polymerization of this compound. The solubility of both the monomer and the resulting polymer is a key consideration. Due to the long hydrophobic docosoxyethyl chain, non-polar or moderately polar solvents are generally preferred for the solution polymerization of this monomer.

The solvent can influence the polymerization kinetics by affecting the viscosity of the reaction medium and the solubility of the growing polymer chains. In some cases, the choice of solvent can also impact the stereochemistry of the polymer backbone, although this effect is typically less pronounced in radical polymerization compared to other polymerization methods. The use of a poor solvent can lead to precipitation polymerization, where the polymer precipitates out of the solution as it is formed, which can affect the molecular weight and morphology of the final product.

Temperature and Initiator Concentration Effects

Initiator Concentration Effects: The concentration of the initiator plays a direct role in determining the number of polymer chains initiated. A higher initiator concentration typically results in a greater number of active radical sites, leading to a faster polymerization rate. Conversely, an excess of initiator can lead to the formation of shorter polymer chains and consequently, a lower average molecular weight. The precise quantitative relationship between initiator concentration and the resulting polymer characteristics for this compound has not been documented in available research.

Due to the lack of specific experimental data for the homopolymerization of this compound, no data tables can be generated at this time. Further empirical research is required to elucidate the specific kinetic parameters and to understand the nuanced effects of temperature and initiator concentration on the polymerization of this monomer.

Copolymerization Strategies Involving 2 Docosoxyethyl Prop 2 Enoate

Copolymerization with Acrylate (B77674) and Methacrylate (B99206) Monomers

Copolymerization of 2-docosoxyethyl prop-2-enoate with other acrylate and methacrylate monomers is a common strategy to modify polymer properties. The long behenyl group can introduce crystallinity and hydrophobicity into otherwise amorphous and more hydrophilic polymer chains.

The reactivity ratios of comonomers determine their distribution along the polymer chain. For the copolymerization of long-chain alkyl acrylates, such as behenyl acrylate, with other n-alkyl acrylates, the reactivity ratios are often close to one. researchgate.net This indicates a tendency towards random copolymerization, where the monomer units are incorporated into the polymer chain in a statistical manner, without a significant preference for one monomer over the other. researchgate.net

For instance, in the copolymerization of various n-alkyl acrylates, the reactivity ratios were all found to be approximately equal to one, leading to copolymers with properties independent of conversion, as no significant composition drift occurs during polymerization. researchgate.net This suggests that in the copolymerization of this compound with other common acrylate monomers like methyl acrylate or butyl acrylate, a random distribution of the monomer units can be expected.

However, the reactivity of acrylates and methacrylates can differ. In copolymerizations of acrylates with methacrylates, the reactivity ratios can deviate from unity, leading to more complex sequence distributions. engconfintl.org For example, in the copolymerization of styrene (B11656) and 2-ethylhexyl acrylate, the reactivity ratios were reported as r(styrene) = 0.926 and r(2-ethylhexyl acrylate) = 0.238, indicating a higher incorporation of styrene into the copolymer chain. nih.gov

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type | Reference |

|---|---|---|---|---|---|

| n-Alkyl Acrylates | n-Alkyl Acrylates | ~1 | ~1 | Random | researchgate.net |

| Styrene | 2-Ethylhexyl Acrylate | 0.926 | 0.238 | Statistical | nih.gov |

| Behenyl Acrylate | Behenyl Fumarate (B1241708) | - | - | Statistical | researchgate.net |

The synthesis of various copolymer architectures involving this compound allows for the creation of materials with diverse properties.

Random Copolymers: As suggested by the reactivity ratios, the free-radical polymerization of this compound with other acrylates typically yields random copolymers. researchgate.net For example, poly(stearyl acrylate-co-behenyl acrylate) copolymers have been synthesized via solution radical polymerization. researchgate.net These copolymers are investigated for their ability to act as pour point depressants for crude oil, where the long alkyl chains of both monomers contribute to the desired functionality. researchgate.net

Block Copolymers: The synthesis of block copolymers containing a poly(behenyl methacrylate) block has been achieved through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. whiterose.ac.ukrsc.org For instance, diblock copolymers of poly(lauryl methacrylate) and poly(behenyl methacrylate) have been prepared. rsc.org These block copolymers are of interest for their self-assembly behavior and their potential as wax crystal modifiers. rsc.org The synthesis typically involves the preparation of a macro-chain transfer agent from one monomer, which is then used to initiate the polymerization of the second monomer. whiterose.ac.ukrsc.org

Graft Copolymers: Graft copolymers with a polyacrylate backbone and side chains containing the behenyl group can also be synthesized. This can be achieved by "grafting from" or "grafting to" methods. In the "grafting from" approach, active sites are created along a polymer backbone from which the behenyl acrylate monomers are polymerized. nih.gov Conversely, the "grafting to" method involves attaching pre-synthesized polymer chains with behenyl groups to a backbone. nih.gov For example, long-chain hydrophobic acrylic monomers have been grafted onto lignin, a natural polymer, to improve its compatibility with other polymers like polylactic acid. acs.org

Copolymerization with Vinyl Monomers (e.g., Vinyl Acetate (B1210297), Styrene, Butadiene)

This compound and its methacrylate analogue can be copolymerized with a variety of vinyl monomers to introduce the long alkyl chain functionality into different polymer systems. specialchem.comjamorin.com

Vinyl Acetate: Copolymers of behenyl acrylate with vinyl acetate have been synthesized and shown to be effective as pour point depressants. jetir.org The incorporation of the long behenyl side chains into the poly(vinyl acetate) backbone enhances its interaction with wax crystals in oil. jetir.org

Styrene: The copolymerization of styrene with long-chain alkyl acrylates is another strategy to modify the properties of polystyrene. acs.org The resulting copolymers can exhibit interesting thermal and mechanical properties. cmu.edu The synthesis can be carried out using free radical polymerization. acs.org

Butadiene: While less common, the copolymerization of this compound with butadiene is also possible, which could lead to elastomers with unique surface properties due to the presence of the long hydrophobic side chains. specialchem.comjamorin.com

Copolymerization with Maleic Acid Esters and Unsaturated Polyesters

The double bond in this compound allows for its copolymerization with other unsaturated compounds like maleic acid esters and unsaturated polyesters. specialchem.comjamorin.com

Maleic Acid Esters: Radical copolymerization of behenyl acrylate with behenyl fumarate (a dialkyl ester of a maleic acid isomer) has been successfully carried out in toluene (B28343). researchgate.net The resulting copolymers were characterized to determine their composition and thermal properties, indicating the feasibility of incorporating both monomer units into a single polymer chain. researchgate.net Copolymers of maleic anhydride, styrene, and long-chain alkyl acrylates have also been prepared and evaluated as viscosity-reducing agents for heavy crude oil. researchgate.net

Unsaturated Polyesters: this compound can be incorporated into unsaturated polyester (B1180765) resins during their curing process. specialchem.comjamorin.com The acrylate group can participate in the crosslinking reaction with the unsaturated sites in the polyester backbone, leading to a modified network with increased hydrophobicity and potentially altered mechanical properties.

Synthesis of Associative Thickeners and Surfactant Copolymers

The amphiphilic nature of copolymers containing this compound, with its long hydrophobic alkyl chain and a more hydrophilic polymer backbone, makes them suitable for applications as associative thickeners and copolymerizable surfactants. researchgate.netjamorin.comresearchgate.net

Associative Thickeners: Hydrophobically modified alkali-soluble emulsion (HASE) thickeners are a class of materials that see significant commercial use. These are typically copolymers of an acid monomer (like methacrylic acid), a non-associative monomer (like ethyl acrylate), and a hydrophobic "associative" monomer. researchgate.netresearchgate.net Behenyl polyoxyethylene ether methacrylate is a common associative monomer used for this purpose. researchgate.netresearchgate.net In aqueous solutions, under alkaline conditions, the acid groups ionize, causing the polymer chain to uncoil and thicken the solution. The hydrophobic behenyl groups can then form intermolecular associations, creating a transient network that further enhances the viscosity. researchgate.netresearchgate.net

| Component | Function | Example Monomer | Reference |

|---|---|---|---|

| Main Monomer (Acidic) | Provides alkali solubility and thickening | Methacrylic Acid | researchgate.netresearchgate.net |

| Main Monomer (Non-associative) | Builds the polymer backbone | Ethyl Acrylate | researchgate.netresearchgate.net |

| Functional Monomer (Associative) | Forms hydrophobic associations | Behenyl Polyoxyethylene Ether Methacrylate | researchgate.netresearchgate.net |

| Crosslinking Agent | Controls polymer architecture and performance | Diallyl Phthalate | researchgate.netresearchgate.net |

Surfactant Copolymers: Copolymers incorporating this compound can act as polymeric surfactants. ustc.edu.cn The long hydrophobic behenyl "tail" and a hydrophilic polymer "head" allow these copolymers to self-assemble at interfaces, for example, to stabilize emulsions or dispersions. ustc.edu.cn These copolymerizable surfactants, or "surfmers," have the advantage of being covalently bound into the polymer matrix, which can prevent their migration and improve the long-term stability of the formulation. atamanchemicals.com

Development of Amphiphilic Copolymers via this compound

The synthesis of amphiphilic copolymers is a primary application of this compound, leveraging its distinct hydrophobic character. mdpi.comresearchgate.net These copolymers, which possess both hydrophilic and hydrophobic segments, can self-assemble in selective solvents to form various nanostructures like micelles and vesicles. mdpi.comtib.eu

Amphiphilic Block Copolymers: Controlled polymerization techniques are often employed to create well-defined amphiphilic block copolymers. researchgate.netnih.gov For instance, a hydrophilic block, such as poly(acrylic acid) or poly(ethylene glycol), can be combined with a hydrophobic block of poly(this compound). mdpi.com These block copolymers are of interest for a range of applications, including drug delivery, where they can encapsulate hydrophobic drugs in the core of the micelles. mdpi.comscielo.br

Amphiphilic Graft Copolymers: Graft copolymers with a hydrophilic backbone and hydrophobic side chains of poly(this compound) (or vice versa) can also be synthesized. nih.govresearchgate.net These architectures provide a high density of the hydrophobic side chains, leading to unique solution properties and self-assembly behavior. researchgate.net For example, a poly(acrylic acid) backbone can be grafted with polystyrene side chains to create amphiphilic graft copolymers that form stable micelles in water. researchgate.net

Polymer Architecture and Structural Elucidation of 2 Docosoxyethyl Prop 2 Enoate Derivatives

Characterization of Macromolecular Structures

The characterization of poly(2-docosoxyethyl prop-2-enoate) relies on a suite of sophisticated analytical methods to provide a comprehensive picture of its structure from the molecular to the macroscopic level.

Advanced Spectroscopic Techniques for Polymer Composition and Connectivity

Spectroscopic techniques are indispensable for confirming the chemical identity and elucidating the detailed connectivity of the repeating monomer units within the polymer chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical structure of poly(this compound). In ¹H NMR spectra of polymers with long alkyl side chains, characteristic signals corresponding to the different protons in the monomer unit can be identified. researchgate.net For instance, the protons of the acrylate (B77674) backbone would appear in a distinct region from those of the long docosoxyethyl side chain. The integration of these signals allows for the quantification of the relative number of protons, confirming the monomer structure. Furthermore, the tacticity of the polymer chain, which describes the stereochemical arrangement of the side chains, can influence the chemical shifts and splitting patterns of the backbone protons. kyoto-u.ac.jp

¹³C NMR provides complementary information, with distinct peaks for the carbonyl carbon, the carbons of the double bond in the acrylate moiety, and the various carbons in the long alkyl side chain. imim.plresearchgate.net The chemical shifts of the backbone carbons can also provide insights into the tacticity of the polymer. kyoto-u.ac.jp

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in the polymer. tandfonline.comtandfonline.com The FTIR spectrum of poly(this compound) would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching vibrations, and the various C-H stretching and bending vibrations of the acrylate backbone and the long alkyl side chain. imim.plpstc.orgcurtin.edu.au The absence of the characteristic C=C double bond absorption from the monomer indicates successful polymerization.

A generalized table of expected spectroscopic data for poly(this compound) is presented below.

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Resonances for backbone protons (methine and methylene (B1212753) groups), protons on the ethyl group, and a large signal from the long docosyl (C₂₂) alkyl chain. | Confirmation of monomer incorporation, determination of tacticity from backbone proton splitting patterns. |

| ¹³C NMR | Signals for the carbonyl carbon, backbone carbons, and individual carbons of the docosoxyethyl side chain. | Confirmation of polymer structure, information on tacticity from backbone carbon chemical shifts. |

| FTIR | Characteristic peaks for C=O stretching (ester), C-O stretching, and C-H stretching/bending vibrations. | Identification of key functional groups, confirmation of polymerization through the disappearance of the C=C monomer peak. |

Chromatographic Methods for Molecular Weight Distribution and Polydispersity

The molecular weight and its distribution are fundamental properties of polymers that significantly influence their mechanical and solution properties.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the most widely used technique for determining the molecular weight distribution of polymers. acs.orgwikipedia.org This method separates polymer chains based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of poly(this compound) can be determined. wikipedia.orgcreative-proteomics.comnih.gov A narrow PDI indicates a more uniform distribution of polymer chain lengths. For polyacrylates with long side chains, the choice of eluent and column temperature is crucial to ensure complete dissolution and prevent aggregation.

The following table illustrates typical data obtained from a GPC analysis of a polymer like poly(this compound).

| Parameter | Description | Typical Value Range |

| Mn ( g/mol ) | Number-average molecular weight | 10,000 - 200,000 |

| Mw ( g/mol ) | Weight-average molecular weight | 15,000 - 400,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.1 - 4.0 |

Microscopic Techniques for Morphological Analysis of Poly(this compound) Materials

Microscopy techniques provide direct visualization of the polymer's morphology on the nanoscale, revealing information about its surface and internal structure.

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can be used to study the surface topography of polymer films. oxinst.com For semi-crystalline polymers like poly(this compound), which may form ordered structures due to the long alkyl side chains, AFM can reveal the morphology of crystalline domains, such as lamellar structures. utexas.edusemanticscholar.org It can also be used to probe the mechanical properties of the surface at the nanoscale. mdpi.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): SEM provides information about the surface morphology and microstructure of the polymer material. researcher.liferesearchgate.net TEM, on the other hand, can reveal the internal structure, including the arrangement of crystalline and amorphous domains, especially in thin sections of the material. researcher.life For polymers with the potential for self-assembly, such as those with long side chains, TEM can be instrumental in visualizing the resulting nanostructures. mpg.de

Elucidation of Branched and Crosslinked Polymer Architectures

Introducing branching or crosslinking into the polymer structure can dramatically alter its properties, leading to materials with enhanced mechanical strength and thermal stability.

The polymerization of this compound can be designed to create branched or crosslinked architectures. Branching can be achieved by incorporating a comonomer with a reactive side group that can initiate the growth of a new polymer chain. Crosslinking, the formation of covalent bonds between polymer chains, can be induced by adding a multifunctional crosslinking agent during polymerization or by post-polymerization reactions. mdpi.compolysciences.com For instance, a diacrylate monomer could be included in the polymerization to form a network structure. polysciences.com

Spectroscopic methods like NMR can be used to detect the presence of branching or crosslinking points by identifying the signals from the specific chemical moieties involved in the links. imim.pl The effect of crosslinking on the mechanical properties, such as an increase in the material's modulus and a reduction in its solubility, provides indirect evidence of network formation. mdpi.comculturalheritage.org

Investigation of Polymer Chain Conformation and Assembly

The long docosoxyethyl side chains of poly(this compound) can induce self-assembly and specific chain conformations, leading to the formation of ordered structures.

Polymers with long n-alkyl side chains are known to exhibit comb-like architectures and can self-assemble into ordered lamellar or columnar structures in the solid state and in solution. techscience.cnresearchgate.net This self-assembly is driven by the crystallization or liquid crystalline ordering of the long side chains. mdpi.comacs.org The conformation of the polymer backbone can be influenced by the packing of these side chains, potentially adopting a more extended or rod-like conformation. nih.gov

Techniques such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD) are crucial for investigating the ordered structures arising from self-assembly. acs.org SAXS provides information on the larger-scale organization, such as the spacing between lamellae, while WAXD reveals the packing of the side chains within the crystalline domains. acs.org The solution properties of these polymers, including their aggregation behavior, can be studied using techniques like dynamic light scattering (DLS). researchgate.netscispace.com

The following table summarizes the expected findings from the investigation of chain conformation and assembly in poly(this compound).

| Technique | Expected Findings | Structural Interpretation |

| SAXS | Peaks corresponding to periodic structures on the nanometer scale. | Determination of lamellar spacing or inter-columnar distance in self-assembled structures. |

| WAXD | Diffraction peaks indicating crystalline order. | Identification of the packing arrangement of the docosoxyethyl side chains (e.g., hexagonal, orthorhombic). |

| DLS | Presence of aggregates or micelles in solution. | Characterization of the size and shape of self-assembled structures in solution. |

| Polarized Optical Microscopy | Birefringent textures. | Indication of liquid crystalline phases. |

Functional Properties and Performance of Poly 2 Docosoxyethyl Prop 2 Enoate Materials

Rheological Modification Capabilities in Polymeric Systems

Polymers containing long alkyl side chains, such as poly(2-docosoxyethyl prop-2-enoate), are well-recognized for their ability to significantly alter the flow behavior of polymeric systems. These are often categorized as associative polymers, which in solution can form three-dimensional networks, leading to a substantial increase in viscosity.

The primary mechanism behind the rheological modification is the intermolecular association of the hydrophobic docosyl groups. In aqueous systems, these long alkyl chains tend to associate to minimize their contact with water, forming micelle-like junctions. This physical cross-linking creates a transient network that dramatically increases the viscosity of the solution. researchgate.netelementis.com

Such polymers are often classified as Hydrophobically modified Alkali Swellable Emulsions (HASE). elementis.comarkema.com The thickening effect is typically pH-dependent. At low pH, the polymer chains are coiled. As the pH is increased, the acrylic acid backbone becomes ionized, leading to uncoiling and swelling of the polymer chains due to electrostatic repulsion. This initial viscosity increase is further amplified by the association of the hydrophobic side chains. elementis.com

The effectiveness of these polymers as rheology modifiers is dependent on several factors, including the length of the hydrophobic side chain, the architecture of the polymer (e.g., comb-like), and the concentration of the polymer in the system. researchgate.nettechscience.cn For instance, studies on copolymers of stearyl acrylate (B77674) and behenyl acrylate have shown that these polymers can act as effective pour point depressants and viscosity index improvers for crude oil, highlighting their robust rheological modification capabilities even in complex non-aqueous systems. researchgate.net

Table 1: Representative Rheological Properties of HASE Polymers with Long Alkyl Side Chains

| Property | Value | Conditions | Reference |

| Thickening Efficiency | Significant viscosity increase | 0.5 wt% solid content, pH > 7 | researchgate.net |

| Shear Behavior | Shear-thinning (pseudoplastic) | Increasing shear rate | scispace.com |

| Pour Point Depression (in crude oil) | ΔPP = 12 °C | 3000 ppm of POMA2 C22 | researchgate.net |

Note: This data is representative of HASE polymers with long alkyl side chains, such as behenyl methacrylate (B99206), and is intended to illustrate the expected performance of poly(this compound).

Dispersant Properties and Colloidal Stabilization

The amphiphilic nature of poly(this compound), arising from its hydrophilic polyacrylate backbone and its long hydrophobic side chains, makes it an effective dispersant and stabilizer for colloidal systems. atamanchemicals.com

In a dispersion, the polymer adsorbs onto the surface of particles. The hydrophobic docosyl side chains can anchor onto the surface of non-polar particles, while the hydrophilic backbone extends into the continuous phase. This creates a steric barrier that prevents the particles from aggregating, thus ensuring the stability of the colloid. acs.orgkpi.ua This mechanism is particularly effective in preventing the flocculation and coalescence of emulsion droplets. specialchem.com

The length of the alkyl side chain plays a crucial role in the dispersing power of the polymer. Longer side chains generally provide a stronger steric hindrance effect, leading to better dispersion stability. researchgate.net Research on polycarboxylate terpolymers has demonstrated that those with longer alkyl side chains exhibit superior dispersion properties for pesticide suspension concentrates. scispace.comresearchgate.net The comb-like architecture of these polymers, with side chains extending from the backbone, is particularly advantageous for creating a robust protective layer around particles. techscience.cn

Table 2: Dispersant Performance of Polycarboxylate Polymers with Varying Alkyl Side-Chain Lengths

| Polymer (Alkyl Side Chain) | Particle Size after Thermal Storage (μm) | Suspension Rate (%) | Reference |

| PT-1 (Methyl) | > 10 | < 80 | scispace.com |

| PT-2 (Ethyl) | ~7.5 | ~85 | scispace.com |

| PT-3 (n-Butyl) | ~5.9 | > 95 | scispace.com |

Note: This table illustrates the trend of improved dispersion performance with increasing alkyl side-chain length in analogous polycarboxylate dispersants.

Interfacial Activity and Surfactant Behavior in Material Science Applications

Poly(this compound) exhibits surfactant-like properties due to its amphipathic structure. Like conventional low-molecular-weight surfactants, these polymeric surfactants can adsorb at interfaces, such as the air-water or oil-water interface, and reduce the interfacial tension. nih.govwiley.com This reduction in interfacial energy is a key factor in their ability to stabilize emulsions and foams.

The hydrophobic side chains orient themselves away from the aqueous phase, while the hydrophilic backbone remains in the water. This arrangement disrupts the cohesive energy at the interface, leading to a decrease in surface tension. researchgate.net Studies on polymeric surfactants have shown that they can significantly reduce interfacial tension, sometimes to very low values, which is beneficial in applications like enhanced oil recovery. redalyc.orgijcce.ac.ir

The critical micelle concentration (CMC) is a key parameter for surfactants. For polymeric surfactants, the association of the hydrophobic side chains can be seen as an intramolecular and intermolecular micellization process. Research on polycarboxylate terpolymers has shown that increasing the length of the alkyl side chain leads to a lower CMC, indicating a greater tendency to form aggregates and higher surface activity. scispace.comresearchgate.net

Table 3: Surface Activity of Acrylate-Based Polycarboxylate Terpolymers

| Polymer (Alkyl Side Chain) | Critical Micelle Concentration (CMC) (mg/L) | Surface Tension at CMC (γCMC) (mN/m) | Reference |

| PT-1 (Methyl) | 145.3 | 40.2 | researchgate.net |

| PT-2 (Ethyl) | 112.8 | 38.5 | researchgate.net |

| PT-3 (n-Butyl) | 89.1 | 36.7 | researchgate.net |

Note: This data for analogous polycarboxylate terpolymers demonstrates the expected trend of enhanced surface activity with longer hydrophobic side chains.

Film-Forming Characteristics of this compound Polymers

Polymers based on acrylates are well-known for their film-forming capabilities. The polymerization of this compound results in a polymer that can form continuous films, a property that is valuable in coatings, adhesives, and personal care products. atamanchemicals.com

The long, flexible docosyl side chains can influence the mechanical properties of the resulting films. The side chains can crystallize, which can affect the stiffness, toughness, and permeability of the film. researchgate.net The presence of these long side chains can also lower the glass transition temperature (Tg) of the polymer, leading to more flexible films at room temperature. jamorin.com

The mechanical properties of polyacrylate films, such as Young's modulus, tensile strength, and hardness, are dependent on factors like the molecular weight of the polymer and the degree of cross-linking. mdpi.comscielo.org.pe In the case of poly(this compound), the physical cross-linking from the association of the side chains can also contribute to the mechanical integrity of the film. Research on side-chain liquid crystalline polyacrylates has shown that film formation can lead to an enhancement of optical properties like birefringence due to increased order in the polymeric state. mdpi.com

Table 4: Representative Mechanical Properties of Polyacrylate-Based Films

| Polymer System | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Poly(styrene-co-butyl acrylate) | 1.5 - 3.5 | - | - | scielo.org.pe |

| UV-cured Poly(urethane acrylate) | 2.6 - 9.2 | 2.7 - 25.5 | 56 - 470 | mdpi.com |

Note: This table provides a range of mechanical properties for different acrylate-based polymer films to give a general indication of the performance that could be expected from films of poly(this compound).

Advanced Applications and Emerging Research Directions

Utilization in High-Performance Coatings and Adhesives

The incorporation of 2-Docosoxyethyl prop-2-enoate into polymer formulations for coatings and adhesives can impart a range of desirable properties. Its long aliphatic chain contributes to hydrophobicity, which is crucial for creating water-repellent and durable coatings. In the realm of adhesives, this monomer can be copolymerized with other monomers like vinyl acetate (B1210297) and methyl acrylate (B77674) to tailor the final properties of the adhesive. wikipedia.org

Role in Advanced Materials for Rheology Control and Emulsification

This compound and its derivatives are recognized for their ability to modify the rheological properties of formulations. atamanchemicals.comatamanchemicals.com When used as an associative thickener in acrylic latexes, the long hydrophobic docosyl group can form associations with other hydrophobic components in the system, creating a network that increases viscosity and controls flow behavior. atamanchemicals.comatamanchemicals.com This is particularly valuable in applications requiring specific application characteristics, such as preventing sagging in paints or controlling the spread of an adhesive.

In the context of emulsification, this compound can act as a copolymerizable surfactant. atamanchemicals.comatamanchemicals.com This means that it not only helps to stabilize emulsions during formulation but also becomes a permanent part of the polymer backbone during polymerization. This can lead to more stable, emulsifier-free products, which is an area of interest in various fields, including cosmetics and personal care. google.com The ability to act as both a dispersant and a rheology modifier makes this compound a multifunctional additive in the design of advanced materials. atamanchemicals.comatamanchemicals.com

Research into Sustainable Polymer Production via this compound

The drive towards more sustainable polymer production has led to increased interest in monomers derived from renewable resources and polymers that are biodegradable or can be recycled. researchgate.netmdpi.com While specific research on the production of this compound from renewable feedstocks is not yet widely published, the general principles of sustainable polymer chemistry are applicable. The docosyl portion of the molecule could potentially be derived from natural fatty alcohols, which are available from plant-based sources.

The development of sustainable polymers often involves designing molecules that can be disassembled and recycled after their useful life. researchgate.net The ester linkage in this compound offers a potential site for chemical recycling through processes like hydrolysis, which could allow for the recovery of the docosoxyethanol and poly(acrylic acid) backbone. Furthermore, the use of such monomers in creating more durable and long-lasting products can also contribute to sustainability by reducing the frequency of replacement. mdpi.com

Computational Chemistry and Molecular Modeling of this compound and its Polymers

| Computed Property | Value | Source |

|---|---|---|

| Molecular Weight | 424.7 g/mol | PubChem |

| XLogP3-AA | 11.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 27 | PubChem |

| Exact Mass | 424.39164552 Da | PubChem |

| Topological Polar Surface Area | 35.5 Ų | PubChem |

Data sourced from PubChem CID 87118947 nih.gov

These computed descriptors can be used as a starting point for more advanced molecular modeling. For instance, simulations could predict how polymers of this compound would fold and interact, providing insights into their rheological and adhesive properties. Such studies could also be used to model the interactions of this monomer at interfaces, which is relevant to its role as an emulsifier.

Future Perspectives in Polymer Design and Synthesis with this compound as a Building Block

The unique combination of a long hydrophobic chain and a polymerizable acrylate group makes this compound a promising building block for the future of polymer design. Its ability to impart hydrophobicity, act as a copolymerizable surfactant, and modify rheology opens up possibilities for creating novel, high-performance materials.

Future research is likely to focus on several key areas. Firstly, the synthesis of this compound from renewable feedstocks will be a critical step towards creating more sustainable polymer systems. Secondly, further exploration of its use in stimuli-responsive polymers could be a fruitful avenue. For example, the long side chains could be designed to respond to changes in temperature or pH, leading to "smart" materials with tunable properties. Finally, more extensive computational modeling of polymers incorporating this monomer will enable a more rational design process, allowing for the creation of materials with precisely tailored properties for a wide range of advanced applications.

Q & A

Q. How should crystallographic data for this compound be reported to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.